(Phosphonomethylamino)methylphosphonic acid

Beschreibung

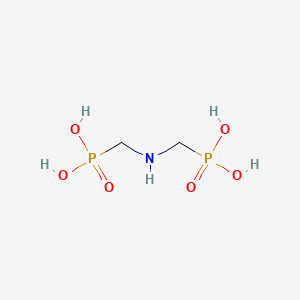

(Phosphonomethylamino)methylphosphonic acid is a useful research compound. Its molecular formula is C2H9NO6P2 and its molecular weight is 205.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Phosphonomethylamino)methylphosphonic acid, commonly referred to as AMPA (aminomethylphosphonic acid), is a phosphonic acid derivative that has garnered attention for its biological activity and potential applications in various fields, including medicine and environmental science. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Structure : AMPA is characterized by a phosphonate group attached to an amino-methyl backbone. This structural feature allows it to interact with biological systems in unique ways, particularly as an enzyme inhibitor.

- Applications : The compound has been explored for its potential use in herbicides, pharmaceuticals, and as a biochemical probe in metabolic studies.

The biological activity of AMPA primarily involves its interaction with enzymes and receptors:

- Enzyme Inhibition : AMPA acts as a competitive inhibitor for various enzymes due to its structural similarity to natural substrates. It can bind to the active sites of enzymes, preventing substrate access and thus inhibiting their activity. Notably, it has been studied for its effects on aminopeptidases and serine proteases .

- Signal Modulation : The compound can influence cellular signaling pathways by interacting with specific receptors, potentially leading to altered cellular responses .

Enzyme Inhibition Studies

| Enzyme | Effect of AMPA | Reference |

|---|---|---|

| Aminopeptidase | Inhibition observed | |

| Serine Protease | Competitive inhibition | |

| Glutamine Synthetase | Reduced activity |

Toxicological Studies

AMPA has been investigated for its toxicological effects in various organisms:

- Cellular Toxicity : Research indicates that AMPA exposure can lead to oxidative stress and apoptosis in human cell lines. For instance, studies have shown increased levels of reactive oxygen species (ROS) and activation of caspases in HepG2 cells treated with glyphosate formulations containing AMPA .

- Environmental Impact : AMPA's persistence in the environment raises concerns regarding its accumulation and potential effects on non-target organisms. Studies have documented alterations in gene expression linked to liver and kidney damage in animal models exposed to glyphosate, a herbicide that degrades into AMPA .

Case Studies

- Detection of Environmental Contaminants : A study developed an electrochemical sensor for detecting ethyl methyl phosphonic acid (EMPA), a metabolite related to organophosphorus nerve agents. The sensor demonstrated high sensitivity and selectivity, highlighting the analytical potential of phosphonic acids like AMPA in environmental monitoring .

- Toxicity Assessment : A comprehensive assessment of glyphosate's effects revealed that while glyphosate itself exhibited low toxicity, its breakdown product, AMPA, contributed to significant oxidative stress and cellular damage in vitro. This finding underscores the importance of considering metabolites when evaluating the safety of agricultural chemicals .

Eigenschaften

IUPAC Name |

(phosphonomethylamino)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9NO6P2/c4-10(5,6)1-3-2-11(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQSUCKLLKRTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NCP(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938178 | |

| Record name | [Azanediylbis(methylene)]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17261-34-6, 68412-67-9 | |

| Record name | Phosphonic acid, (iminodimethylene)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017261346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-(iminobis(methylene))bis-, N-coco alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-[iminobis(methylene)]bis-, N-coco alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [Azanediylbis(methylene)]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, [iminobis(methylene)]bis-, N-coco alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonic acid, [iminobis(methylene)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.